molecular formula C14H13NOS B2385839 N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide CAS No. 2411301-56-7

N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide

Cat. No.: B2385839
CAS No.: 2411301-56-7
M. Wt: 243.32
InChI Key: YGYYEQCTGRANRQ-UHFFFAOYSA-N
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Description

N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide typically involves the condensation of 4-(thiophen-2-yl)benzaldehyde with prop-2-enamide under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. These methods are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products are of interest due to their potential biological activities and applications in material science .

Scientific Research Applications

N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-thiophen-2-ylphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-2-14(16)15-10-11-5-7-12(8-6-11)13-4-3-9-17-13/h2-9H,1,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYYEQCTGRANRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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